H-DL-Abu-OH-d6: A Technical Guide for Researchers
H-DL-Abu-OH-d6: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Applications and Methodologies Involving H-DL-Abu-OH-d6
This technical guide provides a comprehensive overview of H-DL-Abu-OH-d6, a deuterated form of DL-2-aminobutyric acid, for researchers, scientists, and drug development professionals. The document details its primary application as an internal standard in analytical chemistry, presents relevant metabolic pathways, and offers a generalized experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS).
Core Concepts and Applications
H-DL-Abu-OH-d6, also known as DL-2-Aminobutyric-d6 acid, is a stable isotope-labeled version of the non-proteinogenic amino acid, DL-2-aminobutyric acid. The six deuterium (B1214612) atoms replace hydrogen atoms, resulting in a molecule with a higher molecular weight but nearly identical chemical properties to its non-deuterated counterpart. This characteristic makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based techniques.[1][2]
The primary application of H-DL-Abu-OH-d6 is to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection, thereby improving the accuracy and precision of quantification of DL-2-aminobutyric acid and related compounds in complex biological matrices.[1][2] The non-deuterated form, DL-2-aminobutyric acid, is of interest in neuroscience research as it is a derivative of alanine (B10760859) and is studied for its potential role as a neurotransmitter and its involvement in the central nervous system.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of H-DL-Abu-OH-d6 is presented in the table below.
| Property | Value | Reference |
| CAS Number | 350820-17-6 | [5] |
| Molecular Formula | C4H3D6NO2 | [5] |
| Molecular Weight | 109.16 g/mol | [5] |
| IUPAC Name | 2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid | [6] |
| Synonyms | DL-2-Aminobutyric-d6 acid, 4-Aminobutyric-D6 Acid, DL-2-Aminobutyric-2,3,3,4,4,4-d6 Acid | [5] |
| Purity | ≥95% | [6] |
Metabolic Pathway of Aminobutyric Acid
While H-DL-Abu-OH-d6 is primarily used as an analytical standard, its non-deuterated analog, aminobutyric acid, is involved in cellular metabolism. The most well-characterized pathway involving a related isomer, gamma-aminobutyric acid (GABA), is the GABA shunt. This metabolic pathway is a closed loop that bypasses two steps of the tricarboxylic acid (TCA) cycle. It is crucial for the synthesis and degradation of the inhibitory neurotransmitter GABA.
Experimental Protocol: Quantification of DL-2-Aminobutyric Acid using LC-MS/MS with H-DL-Abu-OH-d6 as an Internal Standard
This section outlines a general procedure for the quantification of DL-2-aminobutyric acid in a biological matrix (e.g., plasma) using H-DL-Abu-OH-d6 as an internal standard.
Materials and Reagents
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DL-2-aminobutyric acid standard
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H-DL-Abu-OH-d6 (Internal Standard)
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Acetonitrile (ACN), LC-MS grade
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Methanol (MeOH), LC-MS grade
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Formic acid (FA), LC-MS grade
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Ultrapure water
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Biological matrix (e.g., plasma)
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Microcentrifuge tubes
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Pipettes and tips
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Vortex mixer
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Centrifuge
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LC-MS/MS system
Sample Preparation
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Standard and Internal Standard Stock Solutions: Prepare stock solutions of DL-2-aminobutyric acid and H-DL-Abu-OH-d6 in a suitable solvent (e.g., 0.1% FA in water) at a concentration of 1 mg/mL.
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Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DL-2-aminobutyric acid stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
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Internal Standard Spiking Solution: Prepare a working solution of H-DL-Abu-OH-d6 at a fixed concentration (e.g., 20 ng/mL).
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Sample and Calibrator Preparation:
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To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.
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Add 150 µL of cold ACN (protein precipitation).
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Vortex for 30 seconds.
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Incubate at -20°C for 20 minutes.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
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Mobile Phase A: 0.1% FA in water
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Mobile Phase B: 0.1% FA in ACN
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Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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-
Mass Spectrometry (MS/MS):
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Scan Type: Multiple Reaction Monitoring (MRM)
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MRM Transitions:
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DL-2-aminobutyric acid: Q1 m/z 104.1 -> Q3 m/z 58.1
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H-DL-Abu-OH-d6: Q1 m/z 110.1 -> Q3 m/z 62.1
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Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
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Data Analysis
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Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and quality control.
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Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
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Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following table represents hypothetical quantitative data from an LC-MS/MS experiment for the quantification of DL-2-aminobutyric acid using H-DL-Abu-OH-d6 as an internal standard.
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | 0 | 150,234 | 0.000 | 0.00 |
| Cal 1 (0.1 ng/mL) | 1,512 | 149,876 | 0.010 | 0.10 |
| Cal 2 (1 ng/mL) | 14,988 | 151,123 | 0.099 | 1.00 |
| Cal 3 (10 ng/mL) | 152,456 | 150,567 | 1.013 | 10.00 |
| Cal 4 (100 ng/mL) | 1,501,234 | 149,987 | 10.009 | 100.00 |
| QC Low (0.5 ng/mL) | 7,567 | 150,876 | 0.050 | 0.50 |
| QC High (50 ng/mL) | 755,432 | 151,009 | 5.003 | 49.87 |
| Sample 1 | 45,678 | 150,345 | 0.304 | 3.03 |
| Sample 2 | 98,765 | 151,234 | 0.653 | 6.51 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a quantitative bioanalytical experiment using an internal standard.
References
- 1. iroatech.com [iroatech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway [frontiersin.org]
- 6. Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
